molecular formula C15H11Cl2NO B12527129 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride CAS No. 793717-31-4

9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride

Cat. No.: B12527129
CAS No.: 793717-31-4
M. Wt: 292.2 g/mol
InChI Key: OKIYHPLKDUYVEF-UHFFFAOYSA-N
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Description

9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride ( 793717-31-4) is a versatile chemical intermediate of significant interest in medicinal and organic chemistry research. With the molecular formula C15H11Cl2NO and a molecular weight of 292.16000, this compound is a bifunctional derivative of the privileged carbazole scaffold . The carbazole nucleus is a tricyclic aromatic system consisting of two benzene rings fused to a central pyrrole ring, known for its desirable electronic properties and extensive applications in developing biologically active molecules . This compound serves as a crucial synthetic building block, particularly in the design and synthesis of novel carbazole-based derivatives. Its dual functionality—featuring both a reactive acyl chloride group and a chloroethyl side chain—enables researchers to pursue divergent synthetic pathways. The acyl chloride moiety allows for facile amidation reactions under standard peptide coupling conditions, while the chloroethyl group on the nitrogen atom permits further alkylation or the formation of cyclic structures . This makes it exceptionally valuable for constructing complex molecular architectures, including hybrid pharmacophores. In pharmaceutical research, this intermediate has been utilized to develop compounds with diverse biological potentials. Carbazole derivatives are extensively documented to exhibit antimicrobial , antitumor , antifungal , anti-inflammatory , and neuroprotective properties . Specifically, derivatives stemming from similar carbazole carbonyl chlorides have been designed and evaluated as potent antimicrobial agents, with some showing exceptional anti-biofilm activity, particularly against P. aeruginosa biofilms . Furthermore, carbazole-based scaffolds are being explored in neuroscience research, including the development of cannabinoid receptor ligands for potential application in neuropathic pain management . The product is provided for Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, personal, human, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

793717-31-4

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

9-(2-chloroethyl)carbazole-3-carbonyl chloride

InChI

InChI=1S/C15H11Cl2NO/c16-7-8-18-13-4-2-1-3-11(13)12-9-10(15(17)19)5-6-14(12)18/h1-6,9H,7-8H2

InChI Key

OKIYHPLKDUYVEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCCl)C=CC(=C3)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride typically involves the chlorination of 9-(2-chloroethyl)-9H-carbazole followed by the introduction of the carbonyl chloride group. One common method includes:

    Chlorination: 9-(2-Chloroethyl)-9H-carbazole is treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Substitution: Formation of 9-(2-substituted)-9H-carbazole derivatives.

    Oxidation: Formation of 9-(2-chloroethyl)-9H-carbazole-3-carboxylic acid.

    Reduction: Formation of 9-(2-chloroethyl)-9H-carbazole-3-alcohol.

Scientific Research Applications

Biological Activities

Research indicates that carbazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Compounds similar to 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride have shown promising results in inhibiting tumor growth. For instance, derivatives have been studied for their effects on melanoma cells, demonstrating the ability to induce apoptosis through the reactivation of the p53 pathway .
  • Antimicrobial Properties : Some carbazole derivatives have been reported to possess antimicrobial activities, making them potential candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The anti-inflammatory potential of carbazole compounds has been recognized, with studies suggesting their efficacy in reducing inflammation markers in various models.

Therapeutic Potential

Given its biological activities, this compound holds significant promise for therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
  • Neuropathic Pain Management : As a potential cannabinoid receptor modulator, it may provide new avenues for treating chronic pain conditions.
  • Antimicrobial Agents : Its antimicrobial properties could lead to new treatments for infections resistant to current antibiotics.

Case Studies

Several studies highlight the efficacy of carbazole derivatives:

  • A study demonstrated that a related carbazole derivative effectively inhibited the growth of melanoma cells by promoting apoptosis without affecting normal melanocytes .
  • Research into cannabinoid receptor interactions revealed that certain carbazole derivatives could serve as selective agonists, suggesting their role in pain management therapies .

Mechanism of Action

The mechanism of action of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride involves its ability to interact with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Reactivity

The table below compares the substituents and functional groups of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride with structurally related carbazole derivatives:

Compound Name 9-Position Substituent 3-Position Functional Group Key Reactivity/Applications Reference
This compound 2-Chloroethyl Carbonyl chloride (COCl) Nucleophilic acyl substitution (amidation, esterification) Target
9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole Ethyl Ketone (CO) Optoelectronic materials; π-π conjugation
2-Chloro-N-(9-Ethyl-9H-carbazole-3-yl)acetamide Ethyl Chloroacetamide (ClCH₂CONH) Pharmaceutical intermediates
9-(2-Bromoethyl)-9H-carbazole 2-Bromoethyl None (parent carbazole) Alkylation reactions; bromine as leaving group
9-p-Tolyl-9H-carbazole-3-carbonitrile p-Tolyl Nitrile (CN) Electron-withdrawing; material science
9-Butyl-9H-carbazole-3-carboxaldehyde Butyl Aldehyde (CHO) Condensation reactions; luminescent materials

Key Observations:

  • Reactivity : The carbonyl chloride group in the target compound exhibits higher reactivity toward nucleophiles compared to ketones (e.g., 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole) or nitriles (e.g., 9-p-Tolyl-3-carbonitrile). This makes it superior for synthesizing amides or esters .
  • Leaving Group Ability : The 2-chloroethyl group at the 9-position is less reactive in substitution reactions compared to the 2-bromoethyl analog (), where bromine is a better leaving group .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitrile, carbonyl chloride) enhance the electrophilic character of the carbazole core, influencing optoelectronic properties and reaction pathways .

Biological Activity

9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This compound features a carbazole core, which is known for its diverse biological activities, and the presence of a chloroethyl group, which is characteristic of alkylating agents that can disrupt DNA function in cancer cells. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₄ClN
  • Molecular Weight : 292.16 g/mol
  • Structure : The compound comprises a carbazole backbone with a chloroethyl substituent and a carbonyl chloride functional group.

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The chloroethyl moiety acts as an alkylating agent, leading to DNA damage and subsequent apoptosis in cancer cells. The proposed mechanism involves:

  • DNA Interaction : Binding to DNA, causing strand breaks and inhibiting replication.
  • Caspase Activation : Inducing apoptosis through the activation of caspases, which are crucial for programmed cell death.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including melanoma and breast cancer cells. It induces apoptosis at low concentrations, demonstrating selectivity towards cancerous cells while sparing normal cells .
  • In vivo Studies : Animal models have confirmed that treatment with this compound reduces tumor growth significantly without noticeable toxicity to normal tissues .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other carbazole derivatives:

Compound NameStructure FeaturesUnique Aspects
9-Ethyl-9H-carbazole-3-carbaldehydeEthyl group at the 9-positionStrongly inhibits melanoma cell growth
4-Methoxy-9H-carbazole-3-carbonyl chlorideMethoxy group at position 4Exhibits different solubility and reactivity
1-(2-Chloroethyl)-1H-indoleIndole core with a chloroethyl groupDifferent heterocyclic structure alters activity

Study on Melanoma Cells

A notable study evaluated the effects of a structurally similar carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), on melanoma cells. ECCA was found to induce apoptosis significantly in both BRAF-mutated and wild-type melanoma cells, enhancing caspase activity without affecting normal melanocytes . This indicates that derivatives like this compound may share similar pathways in targeting cancer cells.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of related carbazole compounds. For instance, certain derivatives demonstrated potent inhibition of neutrophil degranulation at concentrations significantly lower than standard controls . While not directly studied for this compound, these findings suggest potential for broader therapeutic applications beyond oncology.

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